3-(4-Chlorothiophen-2-yl)propan-1-ol
Description
Properties
Molecular Formula |
C7H9ClOS |
|---|---|
Molecular Weight |
176.66 g/mol |
IUPAC Name |
3-(4-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9ClOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2 |
InChI Key |
UQQMCKLIRFRWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)CCCO |
Origin of Product |
United States |
Preparation Methods
Enzymatic Reduction of Ketone Precursors
A highly enantioselective method involves the reduction of 3-(4-chlorothiophen-2-yl)propan-1-one using alcohol dehydrogenase (ADH-T) and NADPH as a cofactor. Adapted from DE102005062661A1:
- Substrate : 3-(4-Chlorothiophen-2-yl)propan-1-one (10 μmol)
- Enzyme : ADH-T (0.58 mg protein)
- Conditions : 50 mM NaH₂PO₄ buffer (pH 5), 30°C, 60 min
- Workup : Acid quenching (HCl), centrifugation, and extraction with dichloromethane (DCM)
- Yield : 90–100% (theoretical adaptation)
- Purity : >98% (enantiomeric excess via chiral HPLC)
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 1 h | |
| Temperature | 30°C | |
| Enantiomeric Purity | >98% ee |
Suzuki-Miyaura Coupling for Thiophene Intermediate Synthesis
Aryl boronic acids can couple with propanol-derived halides to construct the thiophene-propanol backbone. Based on Frontiers in Pharmacology:
- Synthesis of 4-Chlorothiophene-2-boronic Acid :
- Prepared via lithiation of 2-bromo-4-chlorothiophene followed by treatment with triisopropyl borate.
- Coupling with 3-Bromopropan-1-ol :
Hydrolysis of α-Alkoxy Phosphonate Esters
Adapted from US9227900B2, Horner-Wadsworth-Emmons reaction forms ketone intermediates, subsequently hydrolyzed to alcohols:
- Horner-Wadsworth-Emmons Reaction :
- Reactants : α-Alkoxy-4-chlorothiophen-2-ylmethyl phosphonate + cyclopropanecarbaldehyde
- Base : NaH (2 equiv)
- Solvent : THF, 0–40°C, 2–8 h
- Intermediate : 3-(4-Chlorothiophen-2-yl)propan-1-one (light yellow oil, 92.8% purity)
- Hydrolysis :
- Acid : 10% HCl, 20–40°C, 8–10 h
- Extraction : DCM (2× volumes)
- Yield : 85–93%
Bromination-Reduction Sequence
From US6407298B1, bromination of propanol derivatives followed by palladium-catalyzed coupling:
- Bromination :
- Substrate : 3-(Thiophen-2-yl)propan-1-ol
- Reagent : PBr₃ (1.2 equiv), 50–150°C, 2 h
- Intermediate : 3-Bromo-1-(thiophen-2-yl)propane
- Chlorination :
- Conditions : CuCl₂ (catalytic), DMF, 100°C, 12 h (hypothetical adaptation)
- Reduction :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Enzymatic Reduction | 90–100 | >98 | High enantioselectivity | Requires specialized enzymes |
| Suzuki Coupling | 65–80 | 90–95 | Modular thiophene functionalization | Boronic acid accessibility |
| Phosphonate Hydrolysis | 85–93 | 92–98 | Scalable | Multi-step synthesis |
| Bromination-Reduction | 70–85 | 85–90 | Simple reagents | Moderate stereocontrol |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 3-(4-Chlorothiophen-2-yl)propanal or 3-(4-Chlorothiophen-2-yl)propanone.
Reduction: 3-(4-Thiophen-2-yl)propan-1-ol or 3-(4-Chlorothiophen-2-yl)propane.
Substitution: 3-(4-Aminothiophen-2-yl)propan-1-ol or 3-(4-Alkoxythiophen-2-yl)propan-1-ol
Scientific Research Applications
3-(4-Chlorothiophen-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorinated thiophene ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Key Observations :
- Synthetic Efficiency: The pyridine-based propanol derivative (IV-9) achieved a higher yield (71%) compared to thiazol-2-amine derivatives (45–59%), likely due to fewer reaction steps and optimized nucleophilic substitution conditions .
- Structural Impact on Activity : The thiazole-containing compounds (e.g., 5a–5g) exhibited lower 5-LOX inhibition (IC₅₀ > 11 μM) compared to the reference drug zileuton (IC₅₀ = 11 μM), suggesting that the thiazole ring may reduce potency compared to other heterocycles .
- Analytical Characterization : IV-9 was rigorously characterized via NMR and ESI-MS, whereas thiazol-2-amine derivatives relied on combined spectral data and reaction intermediates for structural confirmation .
Electronic and Steric Effects
- Thiophene vs. In contrast, the pyridine ring in IV-9 provides a basic nitrogen atom, which may facilitate hydrogen bonding or ionic interactions in biological systems .
Biological Activity
3-(4-Chlorothiophen-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| IUPAC Name | 3-(4-Chlorothiophen-2-yl)propan-1-ol |
| Molecular Formula | C₇H₉ClOS |
| Molecular Weight | 176.66 g/mol |
| CAS Number | 1000571-84-5 |
| InChI Key | YFRPVVIQRIFSRP-UHFFFAOYSA-N |
The presence of a chlorinated thiophene ring and a propanol side chain contributes to its unique chemical reactivity and biological interactions.
Biological Activity
Research indicates that 3-(4-Chlorothiophen-2-yl)propan-1-ol exhibits antimicrobial and anti-inflammatory properties. These activities have been linked to its ability to interact with specific enzymes and receptors, modulating biological pathways relevant to various diseases.
Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways, leading to cell death or growth inhibition.
Anti-inflammatory Effects
In vitro studies suggest that 3-(4-Chlorothiophen-2-yl)propan-1-ol can reduce inflammation markers in cell cultures. This effect may be mediated through the inhibition of pro-inflammatory cytokines, thereby providing a therapeutic avenue for inflammatory conditions.
The exact mechanism of action for 3-(4-Chlorothiophen-2-yl)propan-1-ol involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : Binding to specific receptors could alter signaling pathways, leading to reduced inflammation or antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study : A study demonstrated that 3-(4-Chlorothiophen-2-yl)propan-1-ol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations for clinical relevance.
- Anti-inflammatory Mechanism Investigation : In a cellular model, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(4-Chlorothiophen-2-yl)propan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Chlorothiophen-2-yl)propan-1-ol | C₇H₉ClOS | Chlorine at the 4-position on thiophene ring |
| 3-(3-Bromothiophen-2-yl)propan-1-ol | C₇H₉BrOS | Bromine substitution affecting reactivity |
| 3-(3-Methylthiophen-2-yl)propan-1-ol | C₈H₉OS | Methyl substitution affecting biological activity |
The substitution pattern on the thiophene ring significantly influences the compound's reactivity and biological interactions, making it particularly valuable in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)propan-1-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts alkylation of 4-chlorothiophene with propan-1-ol derivatives under acidic conditions (e.g., AlCl₃ catalysis) can be employed. Reaction optimization includes:
- Temperature control (40–60°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or toluene) to enhance solubility.
- Catalyst loading (5–10 mol%) and stoichiometric ratios (1:1.2 for thiophene:alkylating agent).
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (≥75%) and purity (>95%) .
Q. What analytical techniques are critical for characterizing 3-(4-chlorophenyl)propan-1-ol and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and propanol chain (δ 3.6 ppm for -CH₂OH).
- HPLC-MS : Validates molecular weight (170.63 g/mol) and purity (>98%).
- FT-IR : Identifies hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects in the thiophene-propanol linkage .
Q. How does the chlorophenyl group influence the compound’s reactivity in oxidation and reduction reactions?
- Methodological Answer : The electron-withdrawing chlorine atom stabilizes the aromatic ring, directing electrophilic substitution to the meta position. In oxidation (e.g., using KMnO₄ in acidic conditions), the primary alcohol converts to 3-(4-chlorophenyl)propanoic acid. For reduction (NaBH₄ in ethanol), the hydroxyl group remains intact, but competing dehalogenation may occur under harsh conditions. Monitor via TLC and adjust pH to suppress side reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of 3-(4-chlorothiophen-2-yl)propan-1-ol be achieved, and what chiral catalysts are effective?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:
- Sharpless Epoxidation : Using Ti(OiPr)₄ with a chiral tartrate ligand to induce asymmetry in propanol intermediates.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures.
Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .
Q. What computational models predict the interaction of 3-(4-chlorothiophen-2-yl)propan-1-ol with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes using the chlorophenyl group as a hydrophobic anchor.
- DFT Calculations (Gaussian 16) : Analyze electron density maps to predict regioselectivity in metabolic oxidation.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro assays (e.g., IC₅₀ measurements) .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Profiling : Synthesize derivatives with modified substituents (e.g., replacing -Cl with -CF₃ or -OCH₃) to isolate bioactivity contributions.
- Dose-Response Assays : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects.
- Metabolomic Analysis (LC-MS/MS) : Identify metabolic byproducts that may enhance or mitigate toxicity.
Contradictions often arise from off-target interactions, which can be minimized by optimizing logP (2.5–3.5) and polar surface area (<60 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
